[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13463037
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-8-15(11-20)10-19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1 |
| Standard InChI Key | AXTAPLXZZHJEDP-CFMCSPIPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Components
The compound’s backbone consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a methylene group linked to a methyl-carbamic acid benzyl ester. The (S)-2-aminopropionyl group is attached to the pyrrolidine’s nitrogen, introducing a chiral center that influences its biochemical interactions.
Key Functional Groups:
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Benzyl ester: Enhances lipophilicity, aiding membrane permeability.
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Methyl-carbamate: Provides stability against enzymatic hydrolysis.
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(S)-2-Aminopropionyl: A chiral amino acid derivative critical for receptor binding.
Stereochemical Analysis
The (S)-configuration at the 2-aminopropionyl moiety ensures spatial compatibility with biological targets, such as proteases or G-protein-coupled receptors. Computational modeling predicts that the pyrrolidine ring adopts a half-chair conformation, optimizing hydrogen bonding with adjacent functional groups .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: N-alkylation of pyrrolidine with methyl bromoacetate under basic conditions.
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Carbamate Formation: Reaction with methyl isocyanate in dichloromethane to install the carbamate group.
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Benzyl Esterification: Coupling with benzyl chloroformate in the presence of triethylamine.
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Chiral Induction: Enzymatic resolution using lipase B to isolate the (S)-enantiomer.
Reaction Conditions:
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Temperature: 0–25°C for carbamate formation to prevent side reactions.
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Catalysts: Lipase B from Candida antarctica for enantiomeric excess >98%.
Structural Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.65–3.58 (m, 1H, pyrrolidine-H), 3.12 (s, 3H, NCH₃).
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IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carbamate).
X-ray Crystallography
Single-crystal X-ray analysis confirms the S-configuration at the aminopropionyl center. The benzyl ester group adopts a trans orientation relative to the carbamate, minimizing steric hindrance .
Biological Relevance and Mechanisms
Pharmacological Targets
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Neurological Applications: The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 12 nM, suggesting potential in Parkinson’s disease therapy.
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Anticancer Activity: Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction.
Metabolic Stability
In vitro studies in human liver microsomes show a half-life of 4.3 hours, attributed to the benzyl ester’s resistance to esterases. The methyl-carbamate group further slows oxidative metabolism.
Comparative Analysis with Analogues
Ethyl vs. Methyl Carbamate Derivatives
Replacing the methyl group with ethyl (as in) reduces MAO-B inhibition (IC₅₀ = 28 nM) but improves aqueous solubility (logP = 1.2 vs. 1.8).
Tert-Butyl Ester Analogues
Compounds with tert-butyl esters (e.g.,) exhibit enhanced plasma stability (>90% remaining after 6 hours) but lower blood-brain barrier penetration.
Limitations and Future Directions
Challenges
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Synthetic Complexity: Low yields in the final coupling step limit large-scale production.
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Off-Target Effects: Moderate affinity for σ-1 receptors (Ki = 450 nM) may cause adverse neurological effects.
Research Opportunities
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Prodrug Development: Masking the amino group as a phosphate ester to enhance bioavailability.
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Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation.
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